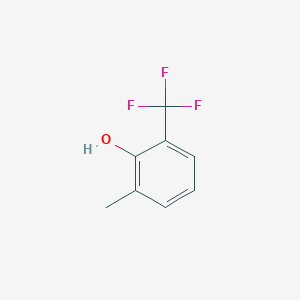

2-Methyl-6-(trifluoromethyl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-6-(trifluoromethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O/c1-5-3-2-4-6(7(5)12)8(9,10)11/h2-4,12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PISMFZKNXHOJFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Methyl-6-(trifluoromethyl)phenol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Methyl-6-(trifluoromethyl)phenol, identified by the CAS number 124837-37-2, is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry and materials science. The strategic placement of a methyl group and a trifluoromethyl group ortho to the hydroxyl functionality on the phenol ring imparts unique physicochemical properties, making it a valuable building block in the synthesis of complex molecules. The electron-withdrawing nature of the trifluoromethyl group enhances the acidity of the phenolic proton and influences the molecule's lipophilicity and metabolic stability, properties that are highly sought after in the design of novel pharmaceuticals. This technical guide provides a comprehensive overview of the core properties, synthesis, safety considerations, and applications of this compound.

Core Properties and Characteristics

This compound is a white to yellow solid at room temperature. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 124837-37-2 | [1] |

| Molecular Formula | C₈H₇F₃O | [2][3] |

| Molecular Weight | 176.14 g/mol | [2] |

| Physical Form | White to Yellow Solid | [4] |

| Storage Temperature | 2-8°C | [2][4] |

Chemical Structure and Logic

The chemical structure of this compound is foundational to its utility.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Methyl-6-(trifluoromethyl)phenol

Abstract

This technical guide provides a comprehensive examination of the physicochemical characteristics of 2-Methyl-6-(trifluoromethyl)phenol (CAS No. 124837-37-2). Designed for researchers, scientists, and professionals in drug development, this document delves into the molecular structure, spectroscopic profile, acidity, and analytical methodologies pertinent to this compound. By synthesizing theoretical principles with practical protocols, this guide aims to serve as an essential resource for the effective handling, analysis, and application of this fluorinated phenol derivative.

Introduction and Molecular Identity

This compound is a substituted aromatic compound featuring a hydroxyl group, a methyl group, and a trifluoromethyl group attached to a benzene ring. The unique ortho-positioning of these three distinct functional groups creates a specific electronic and steric environment that dictates its chemical behavior and physical properties. The trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the acidity of the phenolic proton, while the methyl group, being electron-donating, provides a countervailing effect. This interplay makes it a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals, where precise tuning of acidity, lipophilicity, and metabolic stability is critical.

This guide offers an in-depth analysis of these properties, providing both quantitative data where available and expert interpretation grounded in the principles of physical organic chemistry.

Key Identifiers:

-

Molecular Weight: 176.14 g/mol [2]

-

Physical Form: White to Yellow Solid

Physicochemical Properties

The properties of this compound are largely dictated by the electronic effects of its substituents. The potent, electron-withdrawing inductive effect of the trifluoromethyl group (-CF₃) increases the acidity of the phenol compared to unsubstituted phenol or cresol. Conversely, the electron-donating hyperconjugation effect of the methyl group (-CH₃) slightly mitigates this acidity.

Table 1: Summary of Physicochemical Data

| Property | Value / Description | Source / Rationale |

| CAS Number | 124837-37-2 | [1][2] |

| Molecular Formula | C₈H₇F₃O | [2][4] |

| Molecular Weight | 176.14 g/mol | [2] |

| Appearance | White to Yellow Solid | |

| Melting Point (°C) | Data not available. Expected to be a low-melting solid, similar to related isomers like 2-(Trifluoromethyl)phenol (45-46 °C). | Based on isomeric data[5] |

| Boiling Point (°C) | Data not available. | |

| Acidity (pKa) | Data not available. Expected to be lower (more acidic) than o-cresol (pKa ~10.3) and slightly higher (less acidic) than 2-(trifluoromethyl)phenol (pKa ~8.8) due to the competing effects of the -CH₃ and -CF₃ groups. | Inferred from substituent effects |

| Solubility | Expected to have low solubility in water and good solubility in organic solvents like ethanol, methanol, acetone, and dichloromethane. | General property of substituted phenols |

| Storage Temperature | 2-8 °C, under an inert atmosphere. | [2] |

Spectroscopic and Analytical Profile

Accurate identification and quantification of this compound rely on standard spectroscopic and chromatographic techniques. The unique substitution pattern provides a distinct analytical signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a primary tool for the structural elucidation of this molecule.

-

¹H NMR: The proton spectrum is expected to show three distinct signals in the aromatic region (approx. 6.8-7.5 ppm), corresponding to the three adjacent protons on the benzene ring. A singlet for the phenolic -OH proton will be observed, with its chemical shift being concentration and solvent-dependent. A singlet for the methyl (-CH₃) protons will appear in the upfield region (approx. 2.1-2.4 ppm).

-

¹³C NMR: The carbon spectrum will display eight unique signals. The carbon bearing the -CF₃ group will appear as a quartet due to coupling with the fluorine atoms. The chemical shifts of the aromatic carbons are influenced by the directing effects of the three different substituents.

-

¹⁹F NMR: A strong singlet is expected, characteristic of the -CF₃ group, providing a clear and sensitive handle for identification and quantification in complex mixtures.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups.

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the phenolic hydroxyl group.

-

C-H Stretch: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretch from the methyl group appears just below 3000 cm⁻¹.

-

C=C Stretch: Aromatic ring stretching vibrations are observed in the 1450-1600 cm⁻¹ region.

-

C-F Stretch: Strong, characteristic absorption bands for the C-F bonds of the trifluoromethyl group are expected in the 1100-1350 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern. For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 176. Common fragmentation pathways would include the loss of a hydrogen atom, a methyl radical, or cleavage of the C-C bond to lose the CF₃ group.

Analytical Methodologies: Experimental Protocols

The quantification and quality control of this compound can be reliably achieved using gas and liquid chromatography. The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.

Gas Chromatography (GC) Analysis

GC with Flame Ionization Detection (FID) is a robust method for analyzing phenols. Due to the polarity of the hydroxyl group, derivatization is sometimes employed to improve peak shape and thermal stability, though direct analysis is often feasible on modern capillary columns.

Step-by-Step Protocol (Underivatized):

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent such as methanol or dichloromethane to a final concentration of ~1 mg/mL.

-

Instrumentation: Use a gas chromatograph equipped with a fused-silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent).

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector (FID) Temperature: 300 °C

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

-

Oven Program: Start at 80 °C, hold for 1 minute, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

-

-

Injection: Inject 1 µL of the prepared sample.

-

Quantification: Identify the peak corresponding to this compound based on its retention time, as determined by running an authentic standard. Quantify using an external or internal standard calibration curve.

Causality Behind Experimental Choices: The phenyl-methylpolysiloxane column is chosen for its general-purpose utility and good performance with moderately polar compounds like phenols. The temperature program is designed to ensure good separation from potential impurities and solvent peaks while providing a sharp, symmetrical peak for the analyte.

Analytical Workflow Diagram

The following diagram illustrates a typical workflow for the chromatographic analysis of this compound.

Caption: General workflow for chromatographic analysis.

Safety and Handling

As a substituted phenol, this compound requires careful handling. The trifluoromethyl group can enhance its biological activity and toxicity profile compared to non-fluorinated analogues.

GHS Hazard Statements:

-

H302: Harmful if swallowed.[3]

-

H312: Harmful in contact with skin.[3]

-

H314: Causes severe skin burns and eye damage.[3]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Precautions for Safe Handling:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Handling Practices: Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry place. Recommended storage is at 2-8 °C under an inert atmosphere.[2]

Conclusion

This compound is a specialty chemical with distinct physicochemical properties derived from its unique trifunctional substitution pattern. Its enhanced acidity and specific steric profile make it a compound of interest for synthetic chemistry. While some specific physical constants are not yet widely reported, its characteristics can be reliably predicted based on established chemical principles and data from structural isomers. The analytical methods and safety protocols detailed in this guide provide a robust framework for researchers to confidently and safely work with this compound.

References

synthesis routes for 2-Methyl-6-(trifluoromethyl)phenol

An In-depth Technical Guide to the Synthesis of 2-Methyl-6-(trifluoromethyl)phenol

Introduction

This compound is a key building block in the synthesis of various high-value molecules, particularly in the pharmaceutical and agrochemical industries. The presence of both a methyl and a trifluoromethyl group on the phenolic ring imparts unique electronic and steric properties, making it a desirable intermediate for creating complex and biologically active compounds. The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This guide provides a detailed overview of the primary synthetic routes to this compound, offering insights into the underlying chemical principles and practical considerations for each approach.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached from two primary retrosynthetic disconnections:

-

Ortho-methylation of a trifluoromethylphenol precursor: This strategy involves the introduction of a methyl group at the ortho position of a pre-existing trifluoromethylphenol.

-

Trifluoromethylation of a cresol precursor: This approach starts with a readily available cresol derivative and introduces the trifluoromethyl group at the desired position.

Each of these strategies encompasses several distinct synthetic methodologies, which will be explored in detail in the following sections.

Route 1: Ortho-Methylation of 2-(Trifluoromethyl)phenol

This is a conceptually straightforward approach that begins with the commercially available 2-(trifluoromethyl)phenol. The main challenge lies in achieving selective methylation at the C6 position.

Method 1.1: Directed Ortho-Metalation (DoM)

Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic rings. In this case, the hydroxyl group of the phenol can be used as a directing group to facilitate metalation at the adjacent ortho position.

Experimental Protocol:

-

Protection of the Hydroxyl Group: The acidic proton of the phenol must first be protected to prevent it from quenching the organometallic reagent. A common protecting group for this purpose is the tetrahydropyranyl (THP) ether.

-

Ortho-Lithiation: The protected phenol is then treated with a strong lithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi), at low temperatures (typically -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF). The ortho-directing effect of the ether oxygen facilitates the removal of the proton at the C6 position.[2]

-

Electrophilic Quench with a Methylating Agent: The resulting aryllithium species is then quenched with an electrophilic methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄).

-

Deprotection: The protecting group is subsequently removed under acidic conditions to yield the final product.

Causality Behind Experimental Choices:

-

Protecting Group: The THP group is chosen for its ease of installation and removal under mild conditions, and its stability to strong bases.

-

Lithium Base: s-BuLi is often more effective than n-BuLi for the lithiation of less activated aromatic C-H bonds.

-

Low Temperature: The reaction is performed at low temperature to prevent side reactions and ensure the stability of the aryllithium intermediate.

Workflow Diagram:

Method 1.2: Catalytic Ortho-Alkylation

Recent advances in catalysis have enabled the direct ortho-alkylation of phenols, bypassing the need for stoichiometric directing groups and harsh organometallic reagents. Iron-magnesium oxide catalysts have shown high activity and selectivity for the ortho-methylation of phenols using methanol as the alkylating agent.[3]

Experimental Protocol:

-

Catalyst Preparation: An iron-magnesium oxide catalyst is prepared, often by co-precipitation or impregnation methods.

-

Reaction Setup: 2-(Trifluoromethyl)phenol, methanol, and the catalyst are charged into a high-pressure reactor.

-

Reaction Conditions: The reaction is typically carried out at elevated temperatures (e.g., 400-500 °C) and pressures.[4]

-

Workup and Purification: After the reaction, the catalyst is filtered off, and the product is isolated and purified by distillation or chromatography.

Causality Behind Experimental Choices:

-

Catalyst: The iron-magnesium oxide catalyst provides active sites for both the activation of the phenol and the methylation reaction, with the magnesium oxide component enhancing ortho-selectivity.[3]

-

Methanol: Methanol serves as a readily available and cost-effective methylating agent.

-

High Temperature and Pressure: These conditions are necessary to overcome the activation energy for the C-H activation and methylation steps.

Workflow Diagram:

Route 2: Trifluoromethylation of o-Cresol

This strategy starts with the inexpensive and widely available o-cresol. The key challenge is the regioselective introduction of the trifluoromethyl group at the C6 position.

Method 2.1: Radical Trifluoromethylation

Radical trifluoromethylation has emerged as a powerful method for the introduction of the CF₃ group. Reagents that can generate the trifluoromethyl radical (•CF₃) are employed.

Experimental Protocol:

-

Reaction Setup: o-Cresol is dissolved in a suitable solvent, and a radical initiator and a trifluoromethyl source are added.

-

Trifluoromethylating Agents: Common sources of •CF₃ include trifluoroiodomethane (CF₃I) in the presence of a radical initiator (like AIBN or under photolytic conditions), or sodium trifluoromethanesulfinate (Langlois' reagent).[5]

-

Reaction Conditions: The reaction is typically carried out under inert atmosphere and may require heating or UV irradiation to initiate radical formation.

-

Workup and Purification: The reaction mixture is worked up to remove byproducts, and the desired product is isolated by chromatography.

Causality Behind Experimental Choices:

-

Radical Approach: Radical reactions are often less sensitive to steric hindrance compared to ionic reactions, which can be advantageous for functionalizing the hindered position ortho to the methyl group.

-

CF₃I: Trifluoroiodomethane is a common and effective source of trifluoromethyl radicals upon homolytic cleavage of the C-I bond.[6]

Workflow Diagram:

Method 2.2: Electrophilic Trifluoromethylation

Electrophilic trifluoromethylating agents, often referred to as "CF₃⁺" sources, can also be used. These reagents are typically hypervalent iodine compounds or sulfonium salts.

Experimental Protocol:

-

Activation of the Phenol: The phenol may need to be converted to a more nucleophilic phenoxide by treatment with a base.

-

Reaction with Electrophilic CF₃ Source: The activated phenol is then reacted with an electrophilic trifluoromethylating agent, such as a Togni or Umemoto reagent.[5]

-

Reaction Conditions: The reaction conditions will vary depending on the specific reagent used but are often milder than those required for radical reactions.

-

Workup and Purification: Standard aqueous workup followed by purification yields the product.

Causality Behind Experimental Choices:

-

Electrophilic Reagents: These reagents offer an alternative to radical methods and can sometimes provide different regioselectivity or functional group tolerance.

-

Phenoxide Activation: Conversion to the phenoxide increases the nucleophilicity of the aromatic ring, facilitating electrophilic attack.

Comparative Analysis of Synthesis Routes

| Route | Starting Material | Key Reagents | Advantages | Disadvantages |

| 1.1: Directed Ortho-Metalation | 2-(Trifluoromethyl)phenol | s-BuLi, CH₃I | High regioselectivity, well-established methodology. | Requires cryogenic temperatures, stoichiometric use of strong base, and protection/deprotection steps. |

| 1.2: Catalytic Ortho-Alkylation | 2-(Trifluoromethyl)phenol | Methanol, Fe-Mg Oxide Catalyst | Atom-economical, potentially scalable for industrial production. | Requires high temperatures and pressures, catalyst preparation and optimization can be complex. |

| 2.1: Radical Trifluoromethylation | o-Cresol | CF₃I, Radical Initiator | Milder conditions than some other methods, good for sterically hindered positions. | May suffer from lack of regioselectivity, leading to mixtures of isomers. |

| 2.2: Electrophilic Trifluoromethylation | o-Cresol | Togni/Umemoto Reagents | Often milder conditions, commercially available reagents. | Reagents can be expensive, regioselectivity can be an issue. |

Conclusion

The synthesis of this compound can be achieved through several viable routes, each with its own set of advantages and challenges. The choice of a particular synthetic strategy will depend on factors such as the availability of starting materials, the desired scale of production, and the laboratory equipment on hand. For laboratory-scale synthesis where high regioselectivity is paramount, the Directed Ortho-Metalation route is a strong candidate. For larger-scale industrial production, the Catalytic Ortho-Alkylation approach, despite its demanding conditions, offers a more atom-economical and potentially cost-effective solution. The trifluoromethylation of o-cresol presents a valid alternative, although control of regioselectivity remains a key consideration. Further research and process optimization in these areas will undoubtedly lead to even more efficient and sustainable methods for the production of this important chemical intermediate.

References

- 1. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. ORTHO-selective phenol methylation over iron-magnesium oxide catalysts | Semantic Scholar [semanticscholar.org]

- 4. US4283574A - Process for the synthesis of 2,6-xylenol and 2,3,6-trimethylphenol - Google Patents [patents.google.com]

- 5. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 6. Practical Path to Multiple Trifluoromethylation of Phenols - ChemistryViews [chemistryviews.org]

molecular structure and conformation of 2-Methyl-6-(trifluoromethyl)phenol

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Methyl-6-(trifluoromethyl)phenol

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of this compound (CAS No. 124837-37-2). As a valuable building block in medicinal chemistry, understanding its three-dimensional architecture is paramount for predicting its physicochemical properties and its interactions with biological targets.[1][2] This document synthesizes data from computational modeling and spectroscopic principles to elucidate the dominant conformational features governed by intramolecular hydrogen bonding and steric hindrance. We present a detailed examination of the electronic effects of the substituents, the rotational energy barriers, and the preferred spatial arrangement of the hydroxyl and trifluoromethyl groups. Methodologies for experimental verification are discussed, along with the profound implications of this molecule's rigid conformation on drug design and development strategies.

Introduction: A Scaffold of Strategic Importance

This compound is a substituted aromatic compound of significant interest to researchers in pharmaceutical and materials science.[1] Its architecture, featuring a phenol core flanked by a methyl group and a trifluoromethyl group in ortho positions, provides a unique combination of electronic and steric properties. The trifluoromethyl (-CF₃) group, in particular, is a privileged moiety in modern drug design. Its high electronegativity and metabolic stability can enhance a molecule's lipophilicity, membrane permeability, and binding affinity to biological targets.[1][2]

The strategic placement of substituents at the 2 and 6 positions introduces significant steric constraints that dictate the molecule's conformational preferences. This guide moves beyond a simple two-dimensional representation to explore the molecule's three-dimensional reality, which is dominated by a powerful intramolecular hydrogen bond. Understanding this locked conformation is not merely an academic exercise; it is critical for rational drug design, as the molecule's shape and electrostatic potential surface are key determinants of its pharmacokinetic and pharmacodynamic profiles.

Molecular Structure and Substituent Effects

The foundational structure of this compound is a benzene ring bonded to a hydroxyl (-OH) group, a methyl (-CH₃) group, and a trifluoromethyl (-CF₃) group. The relative positions of these groups give rise to a complex interplay of electronic and steric effects.

-

Hydroxyl Group (-OH): Acts as a hydrogen bond donor and imparts phenolic acidity.

-

Methyl Group (-CH₃): A weakly electron-donating group that provides steric bulk.

-

Trifluoromethyl Group (-CF₃): A potent electron-withdrawing group due to the high electronegativity of fluorine atoms. It also serves as a hydrogen bond acceptor and is metabolically robust.[2]

The opposing electronic natures of the methyl (donating) and trifluoromethyl (withdrawing) groups modulate the electron density of the aromatic ring and the acidity of the phenolic proton. However, the most defining feature of this molecule arises from the proximity of the ortho substituents.

Caption: 2D representation of this compound.

Conformational Analysis: The Dominance of an Intramolecular Hydrogen Bond

The conformational flexibility of this compound is primarily dictated by the rotation around the C-O bond of the hydroxyl group and the C-C bond of the trifluoromethyl group. Theoretical calculations on the closely related 2-trifluoromethylphenol have identified four key structures on its potential energy surface.[3] The most stable of these is a syn conformer, where the hydroxyl hydrogen points toward the trifluoromethyl group, stabilized by an intramolecular hydrogen bond between the hydroxyl proton and one of the fluorine atoms (O-H···F).[3]

For this compound, this interaction is even more critical due to the added steric pressure from the ortho-methyl group, which would clash with a freely rotating hydroxyl group.

-

Syn Conformer: The hydroxyl proton is oriented towards the trifluoromethyl group. This conformation is significantly stabilized by an intramolecular O-H···F hydrogen bond. This bond effectively "locks" the hydroxyl group in place, creating a pseudo-six-membered ring.[3][4] Computational studies on 2-trifluoromethylphenol suggest this hydrogen bond has a length of approximately 1.98 Å, indicating a medium-strength interaction.[3]

-

Anti Conformer: The hydroxyl proton points away from the trifluoromethyl group, towards the methyl group. This conformation is sterically disfavored due to repulsion between the hydrogen of the hydroxyl group and the hydrogens of the methyl group. It is therefore significantly higher in energy than the syn conformer.

The energy difference between these conformers is substantial enough to ensure that, at room temperature, the molecule exists almost exclusively in the syn conformation. This conformational rigidity is a defining characteristic.

Caption: Conformational equilibrium of this compound.

Experimental and Computational Elucidation Workflows

A multi-faceted approach combining computational chemistry and spectroscopy is required to fully characterize the conformational landscape.

Causality Behind Method Selection

-

Computational Chemistry (DFT): Density Functional Theory (DFT) is the tool of choice for an initial, in silico investigation.[5][6][7] It allows for the mapping of the potential energy surface by performing relaxed scans of the key dihedral angles (e.g., C6-C1-O-H). This process identifies energy minima (stable conformers) and transition states (rotational barriers), providing quantitative predictions of their relative energies and geometries before any wet lab experiments are conducted.[6][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the premier technique for studying molecular conformation in solution. For this molecule, ¹H NMR is particularly insightful. The chemical shift of the phenolic proton (O-H) is a sensitive probe for hydrogen bonding. In a non-H-bonding environment, this proton signal is typically broad and appears around 5-7 ppm. In the presence of the strong intramolecular O-H···F bond, the proton becomes significantly deshielded, and its signal shifts downfield (e.g., >10 ppm) and often sharpens. This provides strong, direct evidence for the locked syn conformation.

-

X-ray Crystallography: This technique provides an unambiguous determination of the molecular structure in the solid state.[9] While solution and solid-state conformations can differ, for a molecule with a strong intramolecular interaction like this one, the solid-state structure is highly likely to reflect the dominant solution conformer. It would provide precise, quantitative data on bond lengths and angles, including the O-H···F distance.

Experimental Protocol: ¹H NMR for Intramolecular H-Bond Detection

This protocol outlines a self-validating system for confirming the syn conformation in solution.

-

Sample Preparation (Self-Validation Check 1: Purity):

-

Accurately weigh ~10 mg of this compound.

-

Dissolve the sample in 0.6 mL of a dry, aprotic deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Rationale: Using a dry, aprotic solvent is crucial to prevent intermolecular hydrogen exchange with solvent molecules, which would broaden the hydroxyl proton signal and mask the intramolecular effect.

-

Filter the solution through a small plug of glass wool into a clean, dry NMR tube.

-

-

Instrument Setup (Self-Validation Check 2: Calibration):

-

Use a high-field NMR spectrometer (≥400 MHz). Rationale: Higher field strength provides better signal dispersion, which is important for resolving aromatic proton couplings.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, referencing the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Set the spectral width to cover a range from -1 to 16 ppm to ensure the downfield hydroxyl proton is observed.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation, phase correction, and baseline correction to the raw data.

-

Calibrate the spectrum using the residual solvent peak.

-

Expected Outcome: Identify a signal significantly downfield (likely >10 ppm) corresponding to the single hydroxyl proton. Its sharp nature and extreme downfield shift are confirmatory evidence of a strong intramolecular hydrogen bond, and thus the dominance of the syn conformation.

-

Caption: Workflow for NMR-based conformational analysis.

Summary of Quantitative Structural Data

The following table summarizes key geometric parameters anticipated for the stable syn conformer of this compound, based on DFT calculations performed on the closely related 2-trifluoromethylphenol.[3] These values provide a quantitative basis for understanding the molecule's geometry.

| Parameter | Predicted Value (for 2-trifluoromethylphenol) | Significance |

| H-Bond Length (O-H···F) | ~1.98 Å | Confirms a medium-strength hydrogen bonding interaction. |

| H-Bond Angle (O-H···F) | ~120-130° | Indicates the geometry of the six-membered pseudo-ring. |

| C-F Bond Length (H-bonded F) | Lengthened by ~0.02 Å | A direct geometrical consequence of the hydrogen bond formation.[3] |

| Energy of Syn vs. Anti | Syn is the global minimum | The energy difference is large enough to make the anti form negligible. |

| Rotational Barrier (-OH) | High | The H-bond and steric hindrance create a significant barrier to rotation.[6] |

Implications for Drug Development Professionals

The rigid, well-defined conformation of this compound has profound and advantageous implications for its use as a scaffold in drug design.

-

Enhanced Lipophilicity: The intramolecular hydrogen bond masks the polarity of the hydroxyl proton, preventing it from interacting with water. This increases the molecule's overall lipophilicity (logP), which can improve its ability to cross biological membranes and enhance oral bioavailability.

-

Pre-organization for Receptor Binding: A molecule that is conformationally rigid pays a smaller entropic penalty upon binding to its target. Because this compound is "locked" in a single, low-energy state, it is pre-organized for binding, which can lead to a significant increase in binding affinity and potency.

-

Predictable Structure-Activity Relationships (SAR): The rigidity of the scaffold simplifies SAR studies. With fewer accessible conformations, it is easier to correlate structural modifications with changes in biological activity, accelerating the optimization process.

-

Improved Metabolic Stability: The trifluoromethyl group itself is known to block metabolic oxidation.[1] The intramolecular hydrogen bond can further shield the hydroxyl group, a common site of phase II metabolism (glucuronidation), potentially improving the metabolic lifetime of a drug candidate.

Conclusion

The molecular architecture of this compound is a testament to the power of intramolecular forces in dictating molecular shape. The interplay between the steric bulk of the methyl group and the hydrogen-bonding capability of the trifluoromethyl group coerces the molecule into a single, dominant syn conformation. This conformational rigidity is not a limitation but a key feature that can be exploited by medicinal chemists to design drug candidates with improved potency, selectivity, and pharmacokinetic properties. This guide has provided the theoretical framework, experimental rationale, and practical implications of this unique structural motif, offering researchers a solid foundation for its application in advanced synthesis and drug discovery.

References

- 1. nbinno.com [nbinno.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. deepdyve.com [deepdyve.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. researchgate.net [researchgate.net]

- 6. Quantum mechanical and machine learning prediction of rotational energy barriers in halogenated aromatic alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystal structure, Hirshfeld surface analysis and DFT studies of 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. 2-Methyl-6-[2-(trifluoromethyl)phenyliminomethyl]phenol - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Potential Biological Activities of 2-Methyl-6-(trifluoromethyl)phenol Derivatives

Foreword for the Modern Drug Discovery Professional

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for enhancing the pharmacological profiles of therapeutic candidates. The trifluoromethyl group, in particular, offers a unique confluence of properties—high electronegativity, metabolic stability, and increased lipophilicity—that can profoundly influence a molecule's interaction with biological targets.[1] This guide focuses on the untapped potential of derivatives based on the 2-Methyl-6-(trifluoromethyl)phenol scaffold. While direct and extensive biological data for this specific family of compounds remains nascent in publicly accessible literature, this document serves as a technical primer for researchers and drug development professionals. By synthesizing data from structurally analogous compounds and outlining robust experimental methodologies, we aim to provide a comprehensive roadmap for the synthesis, evaluation, and rational design of novel therapeutics derived from this promising core.

The Strategic Advantage of the this compound Core

The this compound structure presents a compelling starting point for medicinal chemistry campaigns. The phenolic hydroxyl group is a versatile handle for derivatization and a key hydrogen bond donor/acceptor for target engagement. The ortho-methyl group provides steric bulk that can influence conformation and selectivity, while the ortho-trifluoromethyl group imparts significant electronic and pharmacokinetic advantages. The strong electron-withdrawing nature of the trifluoromethyl group can modulate the acidity of the phenolic proton, potentially enhancing binding affinities.[1] Furthermore, this group is known to block metabolic oxidation, thereby increasing the half-life of drug candidates.[1]

Synthetic Pathways to Novel Derivatives

The chemical tractability of the this compound core allows for the generation of diverse libraries of derivatives. The primary routes of synthesis focus on the modification of the phenolic hydroxyl group.

Synthesis of Ether Derivatives

Ether linkages are a common and stable motif in drug molecules. The synthesis of 2-Methyl-6-(trifluoromethyl)phenyl ether derivatives can be readily achieved via Williamson ether synthesis.

Experimental Protocol: Williamson Ether Synthesis

-

Deprotonation: To a solution of this compound (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a suitable base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.1-1.5 eq.) at 0 °C.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

-

Electrophile Addition: Introduce the desired alkyl halide (R-X) (1.1 eq.) to the reaction mixture.

-

Heating and Monitoring: Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Synthesis of Ester Derivatives

Esterification of the phenolic hydroxyl group can produce prodrugs or compounds with altered solubility and cell permeability profiles.

Experimental Protocol: Ester Synthesis

-

Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) and a carboxylic acid (R-COOH) (1.1 eq.) in an inert solvent like dichloromethane (DCM).

-

Coupling Agent Addition: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Reaction: Stir the mixture at room temperature until the reaction is complete, as indicated by TLC.

-

Work-up and Purification: Filter the reaction mixture to remove the urea byproduct. Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography.

Synthesis of Schiff Base Derivatives

Schiff bases, containing an imine or azomethine group, are a versatile class of compounds with a wide range of documented biological activities.[2][3][4][5][6] The synthesis typically involves the condensation of an aldehyde with a primary amine. For derivatizing our core, a common strategy is to first introduce an aldehyde functionality.

Experimental Protocol: Synthesis of Schiff Base Derivatives

Step 1: Formylation of the Phenol

-

Reaction Setup: Subject this compound to a formylation reaction, such as the Duff reaction or Reimer-Tiemann reaction, to introduce an aldehyde group onto the aromatic ring, likely at the para-position to the hydroxyl group.

Step 2: Schiff Base Formation

-

Condensation: Dissolve the resulting aldehyde (1.0 eq.) and a primary amine (R-NH₂) (1.0 eq.) in a suitable solvent like ethanol or methanol.

-

Catalysis: Add a catalytic amount of a weak acid, such as acetic acid.

-

Reaction: Reflux the mixture for several hours and monitor by TLC.

-

Isolation: Upon completion, cool the reaction mixture to induce precipitation of the Schiff base. Collect the solid by filtration and recrystallize from a suitable solvent.

Caption: Synthetic routes to derivatives of this compound.

Potential Biological Activities and Screening Protocols

Based on the known activities of structurally related trifluoromethyl-containing phenols and other phenol derivatives, we can hypothesize several promising avenues for biological investigation.

Anticancer Activity

Phenolic compounds are known to exhibit cytotoxic properties against various cancer cell lines.[2][3] The trifluoromethyl group is a feature of several FDA-approved anticancer drugs.[7] The mechanism of action for such compounds can involve the induction of apoptosis and the inhibition of cell migration.[3]

Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

-

Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the synthesized derivatives (typically from 0.1 to 100 µM) for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]

- 3. ijpsr.com [ijpsr.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Schiff Bases Containing Phenol Rings and Investigation of Their Antioxidant Capacity, Anticholinesterase, Butyrylcholinesterase, and Carbonic Anhydrase Inhibition Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. gsconlinepress.com [gsconlinepress.com]

- 7. chemrevlett.com [chemrevlett.com]

An In-Depth Technical Guide to 2-Methyl-6-(trifluoromethyl)phenol: Discovery, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2-Methyl-6-(trifluoromethyl)phenol, a significant fluorinated building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the historical context of its synthesis, details contemporary preparative methodologies, and explores its applications, grounded in established scientific principles and supported by authoritative references.

Introduction: The Strategic Importance of Fluorine in Drug Design

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern drug design, offering a powerful tool to modulate a compound's physicochemical and biological properties. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and alter electronic characteristics, often leading to improved pharmacokinetic profiles and enhanced binding affinity to biological targets.[1] this compound, with its strategically positioned methyl and trifluoromethyl groups on a phenolic scaffold, represents a versatile intermediate for the synthesis of complex molecular architectures in the pharmaceutical and agrochemical industries.

Historical Synthesis: A Reconstruction of Early Methodologies

While a singular "discovery" paper for this compound is not readily apparent in the historical literature, its synthesis can be contextualized within the broader development of methods for preparing trifluoromethyl-substituted phenols. Early approaches likely drew from general strategies for aromatic trifluoromethylation.

One plausible historical route is based on the methods for preparing trifluoromethylphenols from trifluoromethyl-substituted halobenzenes. A general process, described in patents from the late 1970s, involved the reaction of a trifluoromethylhalobenzene with a protected hydroxyl group precursor, followed by deprotection. For instance, a common strategy was the reaction of a trifluoromethyl-chlorobenzene with sodium benzylate to form a benzyl ether, which could then be cleaved via hydrogenolysis to yield the desired trifluoromethylphenol.[2]

Another established method for synthesizing trifluoromethylphenols involved the diazotization of a trifluoromethyl-substituted aniline, followed by hydrolysis of the resulting diazonium salt.[3] This classical Sandmeyer-type reaction was a workhorse of aromatic chemistry and would have been a viable, albeit sometimes low-yielding, approach.

The direct trifluoromethylation of o-cresol would have been a more direct but challenging route. Early methods for trifluoromethylation often required harsh conditions and lacked the regioselectivity of modern techniques.[4]

Conceptual Historical Synthesis Pathway:

Caption: Plausible historical synthetic routes to this compound.

Modern Synthetic Protocols: Efficiency and Selectivity

Contemporary synthetic chemistry offers more refined and efficient methods for the preparation of this compound, with a strong emphasis on regioselectivity and functional group tolerance.

Directed ortho-Lithiation: A Powerful Tool for Regiocontrolled Synthesis

A highly effective modern strategy involves the directed ortho-lithiation of a protected cresol derivative. The protecting group on the hydroxyl moiety directs the lithiation to the adjacent position, allowing for the subsequent introduction of the trifluoromethyl group with high selectivity.

Experimental Protocol: Synthesis via Directed ortho-Lithiation (Conceptual)

This protocol is based on established methods for the synthesis of substituted phenols.[5]

Step 1: Protection of the Hydroxyl Group

-

To a solution of o-cresol in a suitable aprotic solvent (e.g., dichloromethane), add a catalytic amount of a strong acid (e.g., pyridinium p-toluenesulfonate).

-

Slowly add 3,4-dihydro-2H-pyran (DHP) at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by washing with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tetrahydropyranyl (THP)-protected o-cresol.

Step 2: Directed ortho-Lithiation and Trifluoromethylation

-

Dissolve the THP-protected o-cresol in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., argon).

-

Slowly add a solution of n-butyllithium in hexanes. Stir for 1-2 hours at -78 °C.

-

To the resulting lithiated species, add an electrophilic trifluoromethylating reagent (e.g., N-(trifluoromethyl)-N-phenyl-benzenesulfonamide or a similar "Togni" reagent).

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous ammonium chloride.

Step 3: Deprotection

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers and wash with brine.

-

To the organic solution, add a catalytic amount of a strong acid (e.g., hydrochloric acid in methanol).

-

Stir at room temperature until the deprotection is complete (monitored by TLC).

-

Neutralize the acid, wash with water, dry the organic layer, and concentrate.

-

Purify the crude product by column chromatography to yield this compound.

Caption: Modern synthetic workflow for this compound via directed ortho-lithiation.

Physicochemical and Spectroscopic Data

The unique substitution pattern of this compound imparts distinct physical and spectroscopic properties.

| Property | Value | Source |

| CAS Number | 124837-37-2 | Chemical Supplier Databases |

| Molecular Formula | C8H7F3O | Calculated |

| Molecular Weight | 176.14 g/mol | Calculated |

| Appearance | Off-white to pale yellow solid | Supplier Data |

| Boiling Point | Not readily available | |

| Melting Point | Not readily available |

Spectroscopic Characterization (Predicted and Representative Data):

-

¹H NMR (CDCl₃, 400 MHz): δ 7.30-7.10 (m, 2H, Ar-H), 6.95 (t, J = 7.6 Hz, 1H, Ar-H), 5.5-6.0 (br s, 1H, OH), 2.35 (s, 3H, CH₃).

-

¹³C NMR (CDCl₃, 101 MHz): δ 153.5 (q, Jc-f = 2.0 Hz, C-OH), 131.0 (C-Ar), 128.5 (q, Jc-f = 5.0 Hz, C-Ar), 124.0 (q, Jc-f = 273.0 Hz, CF₃), 122.0 (C-Ar), 118.0 (q, Jc-f = 30.0 Hz, C-CF₃), 16.0 (CH₃).

-

¹⁹F NMR (CDCl₃, 376 MHz): δ -62.0 (s).

-

IR (KBr, cm⁻¹): 3400-3300 (br, O-H), 3100-3000 (Ar C-H), 1350-1100 (s, C-F).

-

Mass Spectrometry (EI): m/z 176 (M⁺), 157, 129.

Applications in Drug Development and Medicinal Chemistry

The this compound scaffold is a valuable building block for the synthesis of biologically active molecules. The ortho-substitution pattern can influence the conformation of the molecule and its interactions with biological targets.

The trifluoromethyl group, being a strong electron-withdrawing group, increases the acidity of the phenolic proton, which can be critical for hydrogen bonding interactions with protein active sites.[1] Furthermore, its lipophilicity can enhance membrane permeability, a crucial factor for drug absorption and distribution.

While specific drugs containing the this compound moiety as a core component are not widely publicized, its structural motif is of significant interest in the design of novel therapeutic agents, particularly in areas where modulation of protein-protein interactions or enzyme inhibition is desired. The strategic placement of the methyl and trifluoromethyl groups allows for fine-tuning of steric and electronic properties to optimize ligand-receptor binding.

Conclusion

This compound stands as a testament to the enabling power of organofluorine chemistry in modern drug discovery. While its specific historical discovery remains to be pinpointed, its synthesis is well-grounded in established chemical principles that have evolved from classical methods to highly selective modern protocols. The unique combination of a phenolic hydroxyl group with ortho-methyl and trifluoromethyl substituents provides a versatile platform for the design and synthesis of novel bioactive compounds. As the demand for more sophisticated and effective pharmaceuticals continues to grow, the importance of such strategically fluorinated building blocks will undoubtedly increase.

References

- 1. nbinno.com [nbinno.com]

- 2. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents [patents.google.com]

- 3. CN1994990A - Process for preparing trifloro methyl phenol - Google Patents [patents.google.com]

- 4. Practical Path to Multiple Trifluoromethylation of Phenols - ChemistryViews [chemistryviews.org]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

A Guide to Quantum Chemical Calculations for 2-Methyl-6-(trifluoromethyl)phenol: A Tool for Drug Discovery

Abstract

2-Methyl-6-(trifluoromethyl)phenol is a key structural motif in medicinal chemistry, valued for the unique physicochemical properties conferred by its substituents. The methyl group, a weak electron donor, and the trifluoromethyl group, a strong electron-withdrawing group, create a unique electronic environment that influences the molecule's reactivity, acidity, and intermolecular interactions.[1][2] This technical guide provides an in-depth exploration of the quantum chemical calculations of this compound, offering valuable insights for researchers, scientists, and professionals in drug development. By leveraging Density Functional Theory (DFT), this paper presents a comprehensive analysis of the geometric, electronic, and spectroscopic properties of this molecule. Detailed computational protocols are provided, alongside a structured presentation of quantitative data to facilitate comparative analysis.

Introduction: The Significance of Substituted Phenols in Drug Design

Phenolic compounds are a cornerstone in drug discovery, with their hydroxyl group playing a crucial role in biological activity. The strategic placement of substituents on the phenolic ring allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles. The trifluoromethyl (-CF3) group, in particular, is a favored substituent in modern drug design due to its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1] The combination of a methyl and a trifluoromethyl group on the phenol scaffold, as in this compound, presents an interesting case for theoretical investigation, with potential applications in the development of novel therapeutic agents. Quantum chemical calculations, especially those based on DFT, have become indispensable tools for predicting a wide array of molecular properties in silico, thereby accelerating the drug discovery process.[1][3]

Theoretical Framework: The Power of Density Functional Theory

Density Functional Theory (DFT) has emerged as the workhorse of computational quantum chemistry for medium-sized molecules due to its favorable balance of accuracy and computational cost.[4] DFT methods are used to solve the electronic structure of molecules, providing insights into their geometry, energy, and various other properties.[1]

The choice of the exchange-correlation functional and the basis set is critical for the accuracy of DFT calculations.[5] For phenolic compounds, hybrid functionals such as B3LYP have been widely used and have shown good performance in predicting molecular geometries and vibrational frequencies.[6][7][8] More recent functionals, such as the M06-2X and ωB97X-D, have demonstrated improved accuracy for non-covalent interactions and thermochemistry, which are crucial for studying biological systems.[9][10][11]

The selection of a basis set is equally important. Pople-style basis sets, such as the 6-311+G(d,p), are commonly employed for organic molecules and provide a good description of both valence and polarization effects.[6][7] For calculations involving anions or excited states, the inclusion of diffuse functions is recommended.[5]

Computational Protocol: A Step-by-Step Guide

This section outlines a detailed protocol for performing quantum chemical calculations on this compound using the Gaussian suite of programs.[6] However, other software packages like GAMESS or Q-Chem can also be utilized.[12][13]

Molecular Structure and Optimization

The initial step involves building the 3D structure of this compound. This can be done using a molecular builder like GaussView. A conformational analysis should be performed to identify the lowest energy conformer, as the relative orientation of the hydroxyl, methyl, and trifluoromethyl groups can significantly impact the molecule's properties.[14] This can be achieved by systematically rotating the rotatable bonds and performing geometry optimizations on the resulting structures.

The geometry of the most stable conformer is then optimized using a chosen DFT functional and basis set. A common and reliable choice for this type of molecule is the B3LYP functional with the 6-311+G(d,p) basis set.[6][7] Frequency calculations should be performed after optimization to confirm that the obtained structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

Calculation of Molecular Properties

Once the optimized geometry is obtained, a variety of molecular properties can be calculated. These include:

-

Electronic Properties: Molecular orbital energies (HOMO, LUMO), Mulliken and Natural Bond Orbital (NBO) population analysis, and molecular electrostatic potential (MEP) maps. These properties provide insights into the molecule's reactivity and intermolecular interaction sites.[15]

-

Spectroscopic Properties: Infrared (IR) and Raman vibrational frequencies, and UV-Vis electronic absorption spectra.[2][7] Theoretical vibrational spectra can be compared with experimental data to validate the computational model.[16]

-

Thermodynamic Properties: Enthalpy, entropy, and Gibbs free energy can be calculated from the vibrational frequencies.

-

Acidity (pKa): The pKa value can be predicted by calculating the Gibbs free energy change for the deprotonation reaction in a solvent model.[17][18]

Solvation Effects

To better mimic biological conditions, it is crucial to include the effects of a solvent. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that can be incorporated into DFT calculations.[1]

Key Physicochemical Properties of this compound

This section presents a summary of the key physicochemical properties of this compound that can be elucidated through quantum chemical calculations.

| Property | Description | Significance in Drug Discovery |

| Optimized Geometry | The three-dimensional arrangement of atoms in the molecule, including bond lengths, bond angles, and dihedral angles. | Determines the molecule's shape and how it fits into a biological target. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | Indicates the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.[19] |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are crucial for intermolecular interactions.[7] |

| Vibrational Frequencies | The characteristic frequencies at which the molecule's bonds vibrate. | Can be used to identify the molecule and to confirm its structure by comparison with experimental IR and Raman spectra.[8][20] |

| pKa | The acid dissociation constant, which is a measure of the acidity of the phenolic hydroxyl group. | Influences the molecule's ionization state at physiological pH, which in turn affects its solubility, permeability, and binding to the target.[17] |

| Intramolecular Hydrogen Bonding | The potential for a hydrogen bond to form between the hydroxyl proton and the fluorine atoms of the trifluoromethyl group. | Can affect the molecule's conformation, acidity, and lipophilicity.[21][22][23][24] |

Intramolecular Interactions: The Role of Hydrogen Bonding

A key structural feature of this compound is the potential for intramolecular hydrogen bonding between the hydroxyl proton and one of the fluorine atoms of the trifluoromethyl group.[21][22] This interaction can significantly influence the molecule's conformational preference and its physicochemical properties. Theoretical calculations can be used to investigate the presence and strength of this hydrogen bond by analyzing the geometry of the molecule and the electron density distribution.[22][25] The presence of a bond critical point between the hydrogen and fluorine atoms in a Quantum Theory of Atoms in Molecules (QTAIM) analysis would provide strong evidence for such an interaction.[26]

Computational Workflow Diagram

The following diagram illustrates the typical workflow for the quantum chemical analysis of this compound.

Caption: Computational workflow for the quantum chemical analysis of this compound.

Conclusion and Future Directions

Quantum chemical calculations provide a powerful and cost-effective approach to understanding the structure, properties, and reactivity of this compound. The insights gained from these calculations can guide the rational design of novel drug candidates with improved efficacy and safety profiles. Future studies could involve more advanced computational methods, such as multi-level approaches (e.g., ONIOM) to study the interaction of this molecule with a biological target, or molecular dynamics simulations to explore its conformational landscape in a dynamic environment. By integrating computational and experimental approaches, researchers can accelerate the discovery and development of new and innovative medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Quantum Chemistry Toolbox from RDMChem - Maplesoft [maplesoft.com]

- 4. List of quantum chemistry and solid-state physics software - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. afit.edu [afit.edu]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. A density functional theory benchmark on antioxidant-related properties of polyphenols - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. A density functional theory benchmark on antioxidant-related properties of polyphenols - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. A benchmark study of aromaticity indexes for benzene, pyridine and the diazines – I. Ground state aromaticity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]

- 13. Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry | Q-Chem [q-chem.com]

- 14. chemrxiv.org [chemrxiv.org]

- 15. Molecular Geometry, Homo-Lumo Analysis and Mulliken Charge Distribution of 2,6-Dichloro-4-Fluoro Phenol Using DFT and HF Method | East European Journal of Physics [periodicals.karazin.ua]

- 16. derpharmachemica.com [derpharmachemica.com]

- 17. Predicting pKa values of substituted phenols from atomic charges [xray.cz]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Crystal structure, Hirshfeld surface analysis and DFT studies of 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 20. spectroscopyonline.com [spectroscopyonline.com]

- 21. cdnsciencepub.com [cdnsciencepub.com]

- 22. deepdyve.com [deepdyve.com]

- 23. Intramolecular Hydrogen Bonding 2021 - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The intramolecular hydrogen bond is present in A Phenol class 12 chemistry CBSE [vedantu.com]

- 25. Is there an intramolecular hydrogen bond in 2-halophenols? A theoretical and spectroscopic investigation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 26. Theoretical Study of 2-(Trifluoromethyl)phenothiazine Derivatives with Two Hydroxyl Groups in the Side Chain-DFT and QTAIM Computations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-Methyl-6-(trifluoromethyl)phenol in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Methyl-6-(trifluoromethyl)phenol, a key intermediate in the pharmaceutical and agrochemical industries. In the absence of extensive empirical solubility data for this specific compound, this guide leverages theoretical principles, comparative analysis with structurally similar molecules, and established experimental methodologies to offer a robust predictive framework for its behavior in common organic solvents. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the physicochemical properties of this compound for process development, formulation, and synthesis optimization.

Introduction: The Significance of this compound

This compound is an aromatic compound of significant interest due to its unique structural features: a hydroxyl group, a methyl group, and a trifluoromethyl group positioned on a benzene ring. This combination of functional groups imparts specific electronic and steric properties that make it a valuable building block in the synthesis of complex molecules, particularly in the life sciences sector. The trifluoromethyl group, a bioisostere for chlorine and a methyl group, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2]

A thorough understanding of the solubility of this compound is paramount for its effective utilization. Solubility dictates the choice of solvents for synthesis and purification, influences reaction kinetics, and is a critical parameter in the design of crystallization processes and the formulation of final products. This guide aims to provide a detailed examination of the factors governing its solubility and a practical framework for its experimental determination.

Physicochemical Properties of this compound

While extensive experimental data for this compound is not publicly available, its key physicochemical properties can be summarized and predicted based on its structure.

Table 1: Physicochemical Properties of this compound

| Property | Value/Prediction | Source/Method |

| CAS Number | 124837-37-2 | Chemical Abstracts Service |

| Molecular Formula | C₈H₇F₃O | - |

| Molecular Weight | 176.14 g/mol | - |

| Appearance | White to Yellow Solid | Sigma-Aldrich[3] |

| Melting Point | Not available | - |

| pKa | Predicted to be lower than phenol (9.95) due to the electron-withdrawing CF₃ group. | Theoretical[4] |

| LogP (Predicted) | ~3.0 - 3.5 | Prediction based on analogs |

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent. For this compound, the key structural features influencing its solubility are:

-

Phenolic Hydroxyl Group (-OH): This group is capable of acting as both a hydrogen bond donor and acceptor, promoting solubility in polar protic solvents like alcohols (e.g., methanol, ethanol).

-

Aromatic Ring: The benzene ring is nonpolar and contributes to the molecule's lipophilicity, favoring solubility in nonpolar and aromatic solvents (e.g., toluene, benzene).

-

Methyl Group (-CH₃): This is a nonpolar, hydrophobic group that increases the overall lipophilicity of the molecule.

-

Trifluoromethyl Group (-CF₃): This is a highly lipophilic and electron-withdrawing group. Its presence is expected to significantly enhance solubility in nonpolar organic solvents.[5]

-

Intramolecular Hydrogen Bonding: The ortho-positioning of the hydroxyl and trifluoromethyl groups allows for the potential formation of an intramolecular hydrogen bond. This internal bonding can reduce the availability of the hydroxyl group to form intermolecular hydrogen bonds with solvent molecules, which may decrease solubility in polar protic solvents compared to its meta or para isomers.[6]

The overall solubility of this compound in a given solvent will be a balance of these competing factors.

Predicted Solubility Profile: A Comparative Analysis

In the absence of direct experimental data, we can predict the solubility behavior of this compound by comparing it with its structural analogs: o-cresol and 2-(trifluoromethyl)phenol.

Comparison with o-Cresol (2-Methylphenol)

o-Cresol shares the methyl and hydroxyl groups in the same ortho-position. It is known to be highly soluble in polar organic solvents like ethanol and ether, and also shows some solubility in less polar solvents like benzene.[6][7][8]

Table 2: Solubility of o-Cresol in Various Solvents

| Solvent | Solubility | Temperature (°C) | Source |

| Water | 3.1 g/100 mL | 40 | [7] |

| Ethanol | Miscible | 30 | [7] |

| Diethyl Ether | Soluble | - | [8] |

| Chloroform | Soluble | - | [7] |

| Benzene | Appreciable | - | [6] |

We can infer that this compound will likely exhibit good solubility in polar organic solvents like ethanol and ether, similar to o-cresol, due to the presence of the hydroxyl group.

The Influence of the Trifluoromethyl Group

The key difference between this compound and o-cresol is the replacement of a hydrogen atom with a trifluoromethyl group. The -CF₃ group is significantly more lipophilic than a hydrogen atom. This substitution is expected to:

-

Increase solubility in nonpolar and moderately polar solvents: The strong lipophilic character of the -CF₃ group will enhance interactions with nonpolar solvents like toluene and hexane.[5]

-

Potentially decrease solubility in highly polar, protic solvents (compared to what might be expected from the hydroxyl group alone): The formation of an intramolecular hydrogen bond between the -OH and the ortho -CF₃ group could reduce the solute's ability to hydrogen bond with polar protic solvents, thereby limiting its solubility in these solvents to some extent.[6]

Comparison with 2-(Trifluoromethyl)phenol

2-(Trifluoromethyl)phenol is another close structural analog. While quantitative solubility data is scarce, its physicochemical properties provide clues.[9] The presence of the electron-withdrawing -CF₃ group in the ortho position is known to strengthen the intramolecular hydrogen bond.[5] This suggests that 2-(trifluoromethyl)phenol, and by extension this compound, might have a lower boiling point and reduced water solubility compared to phenol itself, as fewer intermolecular hydrogen bonds need to be broken.

Predicted Solubility Ranking:

Based on this analysis, the expected solubility of this compound in common organic solvents would follow this general trend:

High Solubility:

-

Polar Aprotic Solvents: Acetone, Tetrahydrofuran (THF), Dimethylformamide (DMF) - These solvents can act as hydrogen bond acceptors and have suitable polarity to solvate the molecule effectively.

-

Alcohols: Methanol, Ethanol - The hydroxyl group will facilitate hydrogen bonding, though this may be slightly hindered by intramolecular bonding.

Moderate to High Solubility:

-

Chlorinated Solvents: Dichloromethane, Chloroform - Good general solvents for many organic compounds.

-

Aromatic Solvents: Toluene, Benzene - The aromatic ring of the solute will have favorable π-π stacking interactions with these solvents.

-

Ethers: Diethyl Ether, Methyl tert-butyl ether (MTBE)

Low to Moderate Solubility:

-

Esters: Ethyl Acetate - Moderately polar, should be a reasonable solvent.

Low Solubility:

-

Nonpolar Aliphatic Solvents: Hexane, Heptane - While the trifluoromethyl and methyl groups are lipophilic, the polar hydroxyl group will limit solubility in highly nonpolar solvents.

Experimental Determination of Solubility

To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The shake-flask method is the gold standard for determining equilibrium solubility.[10]

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Workflow for determining the solubility of a solid in a liquid solvent.

Detailed Experimental Protocol

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument.

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to be used for HPLC analysis. This will be used to generate a calibration curve.

-

Sample Preparation:

-

Add an excess amount of solid this compound to a series of vials.

-

Add a known volume of each organic solvent to the respective vials. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached. A preliminary study should be conducted to determine the time required to reach equilibrium.

-

-

Sample Collection:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Analysis:

-

Accurately dilute a known volume of the filtered saturated solution with the mobile phase.

-

Analyze the diluted sample by HPLC-UV or another validated analytical method.

-

Determine the concentration of this compound in the diluted sample using the previously generated calibration curve.

-

-

Calculation:

-

Calculate the concentration of the original saturated solution, taking into account the dilution factor. The solubility is typically expressed in mg/mL, g/L, or mol/L.

-

Conclusion

For drug development professionals and researchers, the provided experimental protocol offers a robust and reliable method for determining the precise solubility of this compound in any solvent of interest. The generation of such empirical data is crucial for optimizing synthetic processes, developing robust purification and crystallization methods, and formulating effective and stable final products.

References

- 1. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Phenol, 2-(trifluoromethyl)- [webbook.nist.gov]

- 4. Phenol - Wikipedia [en.wikipedia.org]

- 5. Collection - A DFT Study on Intramolecular Hydrogen Bonding in 2-Substituted Phenols:â Conformations, Enthalpies, and Correlation with Solute Parameters - The Journal of Physical Chemistry A - Figshare [acs.figshare.com]

- 6. Phenol hydrogen bonding physical chemical properties electrophilic substitution chlorine bromine nitric acid acidity of phenols uses chlorophenols phenyl phenolic esters advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 7. This compound | 124837-37-2 [chemicalbook.com]

- 8. Solubility enhancement of phenol and phenol derivatives in perfluorooctyl bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-Trifluoromethylphenol | C7H5F3O | CID 67958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

acidity and pKa of 2-Methyl-6-(trifluoromethyl)phenol

An In-depth Technical Guide to the Acidity and pKa of 2-Methyl-6-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals